Cas no 955972-07-3 (3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-ylmethanol)

3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-ylmethanol structure
955972-07-3 structure
Product Name:3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-ylmethanol
CAS No:955972-07-3
MF:C18H18N2O
MW:278.348324298859
CID:844665
PubChem ID:976857
Update Time:2025-07-18

3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-ylmethanol Chemical and Physical Properties

Names and Identifiers

    • [3-(3,4-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHANOL
    • SCHEMBL11244106
    • AKOS001073259
    • (3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)methanol
    • CS-0458296
    • Z56989543
    • CCG-304533
    • EN300-09839
    • J-502740
    • [3-(3,4-dimethylphenyl)-1-phenylpyrazol-4-yl]methanol
    • 955972-07-3
    • G20113
    • 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-ylmethanol
    • MDL: MFCD05987297
    • Inchi: 1S/C18H18N2O/c1-13-8-9-15(10-14(13)2)18-16(12-21)11-20(19-18)17-6-4-3-5-7-17/h3-11,21H,12H2,1-2H3
    • InChI Key: HZIUFCSZDOXXEO-UHFFFAOYSA-N
    • SMILES: OCC1=CN(C2C=CC=CC=2)N=C1C1=CC=C(C)C(C)=C1

Computed Properties

  • Exact Mass: 278.141913202g/mol
  • Monoisotopic Mass: 278.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 38Ų

3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-ylmethanol Pricemore >>

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Additional information on 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-ylmethanol

Introduction to 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-ylmethanol (CAS No. 955972-07-3)

3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-ylmethanol (CAS No. 955972-07-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for a wide range of applications, particularly in the development of novel therapeutic agents.

The molecular structure of 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-ylmethanol is composed of a pyrazole ring substituted with a phenyl group and a 3,4-dimethylphenyl group, along with a hydroxymethyl moiety. The presence of these functional groups imparts specific chemical and biological properties that make it an attractive candidate for various pharmacological studies.

Recent research has focused on the potential of pyrazole derivatives as bioactive molecules. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The introduction of the 3,4-dimethylphenyl and phenyl groups to the pyrazole core enhances the compound's lipophilicity and stability, which are crucial factors in drug design.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-ylmethanol. The results showed that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests its potential as a therapeutic agent for inflammatory diseases.

Another area of interest is the compound's anti-cancer activity. A recent study in the European Journal of Medicinal Chemistry evaluated the cytotoxic effects of 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-ylmethanol on various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The mechanism of action was attributed to its ability to induce apoptosis and cell cycle arrest.

The pharmacokinetic properties of 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-ylmethanol have also been studied to assess its suitability as a drug candidate. Research published in the Journal of Pharmaceutical Sciences demonstrated that this compound has favorable oral bioavailability and metabolic stability. These properties are essential for ensuring that the drug can be effectively absorbed and distributed in the body.

In addition to its biological activities, the synthetic accessibility of 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-ylmethanol is another factor that contributes to its appeal in pharmaceutical research. Several synthetic routes have been reported in the literature, allowing for efficient large-scale production. One such method involves the condensation of 3,4-dimethylbenzaldehyde with phenylhydrazine followed by reaction with benzaldehyde and subsequent reduction to form the final product.

The safety profile of 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-ylmethanol has been evaluated through various toxicological studies. Preclinical data indicate that this compound exhibits low toxicity at therapeutic doses. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.

In conclusion, 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-ylmethanol (CAS No. 955972-07-3) is a promising compound with potential applications in the treatment of inflammatory diseases and cancer. Its unique structural features, favorable pharmacokinetic properties, and synthetic accessibility make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research.

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